4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide
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Overview
Description
4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound characterized by the presence of an acetamido group and a trimethoxyphenyl group attached to a benzamide core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of 4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, and signal transduction .
Mode of Action
The compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin, a protein essential for cell division, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The compound affects various biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death .
Pharmacokinetics
Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s trimethoxyphenyl group may enhance its bioavailability .
Result of Action
The compound’s action results in the inhibition of cell division and induction of apoptosis in cancer cells . It also disrupts protein folding and degrades client proteins, leading to cell death .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . The presence of other drugs can also affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the following steps:
Formation of 3,4,5-trimethoxyphenylamine: This intermediate is synthesized by the nitration of 1,2,3-trimethoxybenzene followed by reduction to yield 3,4,5-trimethoxyaniline.
Acetylation: The 3,4,5-trimethoxyaniline is then acetylated using acetic anhydride to form N-(3,4,5-trimethoxyphenyl)acetamide.
Coupling with Benzoyl Chloride: Finally, N-(3,4,5-trimethoxyphenyl)acetamide is reacted with benzoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted acetamido derivatives.
Scientific Research Applications
4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzamide: Shares the trimethoxyphenyl group but lacks the acetamido group.
N-(3,4,5-Trimethoxyphenyl)acetamide: Similar structure but without the benzamide core.
Combretastatin A-4: Contains the trimethoxyphenyl group and is known for its potent anticancer activity
Uniqueness
4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to its combined structural features, which confer distinct biological activities and make it a versatile compound for various research applications .
Properties
IUPAC Name |
4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(21)19-13-7-5-12(6-8-13)18(22)20-14-9-15(23-2)17(25-4)16(10-14)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXSNLJKCUQFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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